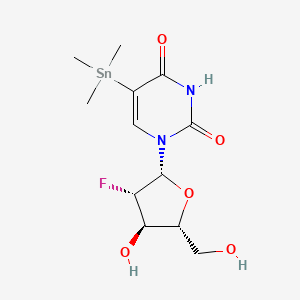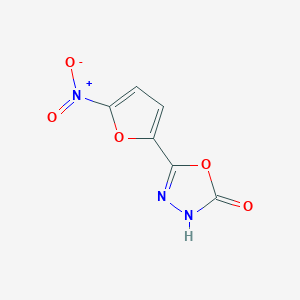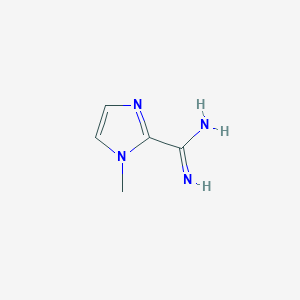
5-Trimethylstannyl-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)uracil
Descripción general
Descripción
5-Trimethylstannyl-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)uracil is a remarkably efficacious antiviral nucleoside analogue prescribed for the research of RNA virus-induced infections, showcasing extraordinary selectivity for viral polymerases . It is a purine nucleoside analogue with broad antitumor activity targeting indolent lymphoid malignancies .
Synthesis Analysis
A novel technique for the preparation of 125I-5-trimethylstannyl-1-(2-deoxy-2-fluoro-beta-D-arabino-furanosyl)uracil (FIAU) was developed . The reactant was purified through a Sep-Pak C18 reversal phase column.Molecular Structure Analysis
The molecular formula of this compound is C12H19FN2O5S and its molecular weight is 408.98 . The IUPAC name is 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-trimethylstannylpyrimidine-2,4-dione .Chemical Reactions Analysis
The compound was labeled with radioiodine (125I) in the preparation process . The mean labeling rate was (81±0.38)% .Aplicaciones Científicas De Investigación
Antiviral Research
This compound is a remarkably efficacious antiviral nucleoside analogue prescribed for the research of RNA virus-induced infections, showcasing extraordinary selectivity for viral polymerases .
Radio-labeling for Reporter Gene Imaging
A novel technique for the preparation of 125I-5-trimethylstannyl-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) urail (FIAU) was developed, and its biodistribution profile was detected in Kunming mice. The study explored the possibility of using FTAU radio-labeling for reporter gene imaging .
Preparation of Radiolabeled Compounds
The compound can be labeled with radioiodine (125I). A rotary evaporation method is used to remove excess methanol. The reactant is purified through a Sep-Pak C18 reversal phase column .
In Vivo Stability Studies
The radiochemical purity and in vivo stability of the compound were determined using silica gel thin layer chromatography (TLC). The compound was found to be stable when incubated in normal human serum or in saline at 37°C .
Biodistribution Studies
Biological experiments exhibited rapid clearance of 125I-FIAU from the blood pool. 125I-FIAU was mostly excreted by kidneys. 125I-FIAU in myocardium dropped conspicuously after 8 hours and there was hardly retention at 24 hours .
Imaging Probe for Myocardial Reporter Genes
The biodistribution of 125I-FIAU in Kunming mice showed it can serve as an imaging probe for myocardial reporter genes .
Breast Tumor Model
The compound was used to establish a breast tumor model in ZR75-1 cells bearing multimodal reporter genes to allow noninvasive imaging of tumor growth using fluorescence and nuclear imaging platforms .
In Vitro and In Vivo Imaging
The compound confirmed the usefulness of eGFP-tk in many applications by providing, in vitro and in vivo, the sensitive and reporter gene-specific imaging .
Mecanismo De Acción
Target of Action
It is known to be a remarkably efficacious antiviral nucleoside analogue , suggesting that it likely targets viral polymerases .
Mode of Action
Given its classification as an antiviral nucleoside analogue , it is plausible that it interferes with the replication of viral RNA or DNA by incorporating into the growing nucleic acid chain, causing premature termination.
Biochemical Pathways
As an antiviral nucleoside analogue , it likely impacts the viral replication pathway by inhibiting the function of viral polymerases.
Pharmacokinetics
The pharmacokinetics of this compound have been studied in Kunming mice . Biological experiments exhibited rapid clearance of the compound from the blood pool . The compound was mostly excreted by kidneys .
Result of Action
Given its classification as an antiviral nucleoside analogue , it is likely that it inhibits viral replication, thereby preventing the spread of the virus within the host organism.
Action Environment
The compound was found to be stable in normal human serum and saline at 37°c , suggesting that it may be stable under physiological conditions.
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-trimethylstannylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN2O5.3CH3.Sn/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16;;;;/h2,4,6-8,13,15H,3H2,(H,11,14,16);3*1H3;/t4-,6+,7-,8-;;;;/m1..../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAHQGOBSHHLQG-FNDYBIIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Sn](C)(C)C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN2O5Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801122958 | |
| Record name | 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-(trimethylstannyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801122958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Trimethylstannyl-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)uracil | |
CAS RN |
213136-14-2 | |
| Record name | 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-(trimethylstannyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213136-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-(trimethylstannyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801122958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Thiazolidineacetic acid, 5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B3368449.png)








![3-Amino-3-[4-(diethylamino)phenyl]propanoic acid](/img/structure/B3368537.png)